(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Overview
Description
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound that features a combination of a tert-butylphenyl group, a furan ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (4-tert-butylphenyl)methylamine with furan-2-carbaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then treated with a suitable carbamoylating agent, such as isocyanate, to yield the final carbamate product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could be explored for its activity against certain diseases, although specific studies and clinical trials would be necessary to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring and ethenyl group may also contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular pathways and targets involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-tert-butylphenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate: Similar structure but with a thiophene ring instead of a furan ring.
(4-tert-butylphenyl)methyl N-[(E)-2-(pyridin-2-yl)ethenyl]carbamate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)15-8-6-14(7-9-15)13-22-17(20)19-11-10-16-5-4-12-21-16/h4-12H,13H2,1-3H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMQQMYNVMBDZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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